BenchChemオンラインストアへようこそ!

Isosungucine

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum

Isosungucine is a quasi‑symmetric bisindolomonoterpenoid alkaloid (C₄₂H₄₂N₄O₂, MW 634.8 g/mol) first isolated from the roots of the African liana Strychnos icaja Baillon (Loganiaceae). It belongs to the sungucine‑type bisindole class, characterized by a signature C5′–C23 bridge linking two monoterpene indole monomers – a dimerization motif thus far unique to S.

Molecular Formula C42H42N4O2
Molecular Weight 634.8 g/mol
Cat. No. B1235523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosungucine
Synonymsisosungucine
Molecular FormulaC42H42N4O2
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CCC(=O)N(C18)C1=CC=CC=C91
InChIInChI=1S/C42H42N4O2/c1-3-23-21-43-16-15-41-30-9-5-8-12-33(30)46-39(41)28(27(23)18-35(41)43)17-29(40(46)48)34-20-42-31-10-6-7-11-32(31)45-37(47)14-13-25(38(42)45)26-19-36(42)44(34)22-24(26)4-2/h3-13,17,26-28,34-36,38-39H,14-16,18-22H2,1-2H3/b23-3-,24-4-/t26-,27-,28-,34+,35-,36-,38-,39-,41+,42+/m0/s1
InChIKeyYUHHQTGJEOQYDV-RARADXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isosungucine for Antimalarial Lead Optimization and Bisindole Alkaloid Reference Standard Procurement


Isosungucine is a quasi‑symmetric bisindolomonoterpenoid alkaloid (C₄₂H₄₂N₄O₂, MW 634.8 g/mol) first isolated from the roots of the African liana Strychnos icaja Baillon (Loganiaceae) [1]. It belongs to the sungucine‑type bisindole class, characterized by a signature C5′–C23 bridge linking two monoterpene indole monomers – a dimerization motif thus far unique to S. icaja alkaloids [2]. Isosungucine exhibits dual in vitro antiplasmodial and cytotoxic activities, with a notable potency shift toward chloroquine‑resistant Plasmodium falciparum strains [1][3]. Its first total synthesis from (–)-strychnine was achieved in 2016, enabling access independent of plant extraction [4].

Why Isosungucine Cannot Be Substituted by Other S. icaja Bisindole Alkaloids in Antimalarial Research


The sungucine‑type bisindole alkaloids from Strychnos icaja – sungucine, isosungucine, 18‑hydroxy‑isosungucine, and strychnogucine B – are not interchangeable despite their shared biosynthetic origin. They diverge in antiplasmodial potency, selectivity, in vivo efficacy, and synthetic accessibility [1]. The oxygenated derivative 18‑hydroxy‑isosungucine is more potent and selective than isosungucine but cannot be evaluated in vivo because it is isolated in quantities too small for animal testing [2]. Strychnogucine B shows superior in vitro potency (IC₅₀ 80 nM against W2) but its in vivo efficacy is limited to P. berghei models with modest suppression [3]. Sungucine, the class lead, exhibits the strongest anticancer selectivity in the NCI‑60 screen but its antiplasmodial activity is inferior to isosungucine against chloroquine‑resistant strains [1][4]. Isosungucine occupies a unique position: it is the only sungucine‑type alkaloid with demonstrated in vivo antimalarial efficacy, established selectivity for Plasmodium over human cells, absence of strychnine‑like neurotoxicity, and a published total synthesis enabling scalable procurement [2][5][6]. Substituting isosungucine with a close analog means losing at least one of these four critical attributes needed for antimalarial lead development.

Quantitative Differentiation Evidence for Isosungucine Versus Closest Analogs


5-Fold Higher Antiplasmodial Activity Against Chloroquine-Resistant vs. Sensitive P. falciparum – Reversal of Chloroquine Cross-Resistance

Isosungucine displays an inverted susceptibility profile relative to chloroquine: it is 4.9‑fold more potent against the chloroquine‑resistant W2 strain (IC₅₀ = 0.27 µM) than against the chloroquine‑sensitive FCA strain (IC₅₀ = 1.32 µM) [1]. This contrasts sharply with chloroquine, which loses efficacy against resistant strains, and with sungucine, which showed only weak activity (IC₅₀ ≈ 2–4 µM) against P. falciparum in a prior comparative screen [2]. The oxygenated analog 18‑hydroxy‑isosungucine is more potent (IC₅₀ = 0.1–0.9 µM range) but was not tested head‑to‑head under identical conditions [3]. Isosungucine is therefore the most reliably characterized scaffold exhibiting this resistance‑inverting phenotype with confirmed in vivo follow‑up.

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum

47% In Vivo Parasitemia Suppression – Only Sungucine‑Type Alkaloid with Demonstrated In Vivo Antimalarial Efficacy

In the WHO‑recommended Peters 4‑day suppressive test, isosungucine (30 mg/kg/day, intraperitoneal) suppressed P. vinckei petteri parasitemia by 47% on day 4 relative to vehicle control and prolonged survival by at least 24 hours [1]. This contrasts with the earlier bisindole alkaloids dihydrousambarensine and strychnopentamine, which were inactive at the same dose (30 mg/kg/day) against P. berghei [2]. The oxygenated derivatives 18‑hydroxy‑isosungucine and strychnogucine B, although more potent in vitro, could not be evaluated in vivo due to insufficient isolated quantities [1]. Isosungucine therefore remains the sole member of the sungucine structural class with confirmed in vivo antimalarial activity, making it the mandatory reference standard for any in vivo structure‑activity relationship (SAR) study within this chemotype.

In vivo antimalarial efficacy Peters 4-day suppressive test Plasmodium vinckei petteri

7–35‑Fold Selectivity for Plasmodium Over Human Cells – Differentiates Isosungucine from Non‑Selective Cytotoxic Antimalarials

Isosungucine exhibits 7‑ to 35‑fold higher activity against P. falciparum strains compared with human cancer cell lines (KB, HeLa, WI38), depending on the specific Plasmodium strain and human cell line used [1]. This selectivity, while modest, distinguishes isosungucine from non‑selective cytotoxic antimalarials. The oxygenated derivative 18‑hydroxy‑isosungucine shows a substantially improved selectivity of >100‑fold [2]. However, 18‑hydroxy‑isosungucine cannot be procured in sufficient quantity for in vivo studies, whereas isosungucine is synthetically accessible [3]. The selectivity window of isosungucine provides a measurable baseline for medicinal chemistry efforts aiming to improve the therapeutic index of the sungucine scaffold while retaining in vivo efficacy.

Selectivity index Antiplasmodial selectivity Cytotoxicity Therapeutic window

Absence of Strychnine‑Like Neurotoxicity – Dimerization Abolishes Glycine Receptor Antagonism

Because isosungucine is a dimeric derivative of strychnine, its potential to cause convulsions via glycine receptor antagonism was investigated alongside sungucine, strychnogucine B, and strychnohexamine. In [³H]strychnine competition binding assays on rat spinal cord membranes and whole‑cell patch‑clamp recordings of glycine‑gated currents in cultured mouse spinal cord neurons, all dimeric/trimeric alkaloids interacted with very poor efficacy and only at concentrations >1 µM – in stark contrast to strychnine itself, which potently antagonizes the glycine receptor at nanomolar concentrations [1]. This study provides direct experimental evidence that the dimerization that creates the sungucine scaffold eliminates the convulsant pharmacophore of the monomeric strychnine precursor. Isosungucine thus offers a structurally verifiable safety advantage over monomeric Strychnos alkaloids, which is not shared by non‑dimeric indole antimalarials that lack this explicit safety profiling.

Strychnine toxicity Glycine receptor Safety pharmacology CNS safety

Total Synthesis Achieved – Enables Scalable Procurement Independent of Botanical Extraction

The first total synthesis of (–)-isosungucine was reported in 2016 by Zhao and Andrade et al., alongside syntheses of (–)-sungucine and (–)-strychnogucine B, starting from commercially available (–)-strychnine [1]. Key steps include Polonovski–Potier activation of strychnine N‑oxide, a biomimetic Mannich coupling to form the C23–C5′ bridge, and sequential HBr/NaBH₃CN‑mediated reduction to install the ethylidene moieties. This synthetic route provides the first reliable, scalable access to isosungucine outside of low‑yield extraction from S. icaja root bark. In contrast, 18‑hydroxy‑isosungucine – the most potent and selective analog – has no published total synthesis, and its procurement remains entirely dependent on isolation from plant material in sub‑milligram quantities [2]. For laboratories planning in vivo SAR campaigns, synthetic availability makes isosungucine the only practical choice within the oxygenated sungucine series.

Total synthesis Chemical procurement Bisindole alkaloid Medicinal chemistry supply

HL‑60 Apoptosis Induction via Caspase‑3/PARP Pathway – Defined Mechanism Differentiates from DNA‑Intercalating Antimalarials

Isosungucine and sungucine both induce apoptosis in HL‑60 promyelocytic leukemia cells, as evidenced by the appearance of a hypo‑diploid DNA content peak (sub‑G₁), cleavage of PARP, and activation of caspase‑3 (DEVD‑ase activity). DNA fragmentation was confirmed by TUNEL assay [1]. Importantly, the study demonstrated that both alkaloids inhibit DNA and protein synthesis, but the apoptotic pathway is caspase‑dependent, distinguishing this mechanism from that of DNA‑intercalating antimalarials (e.g., cryptolepine) which cause non‑specific cytotoxicity [2]. While sungucine showed 6‑fold selectivity for leukemia lines in the NCI‑60 screen [3], isosungucine's profile in the same screen was not reported with a selectivity metric. For dual antimalarial‑anticancer research applications, isosungucine offers a mechanistically defined apoptosis induction pathway that is shared with sungucine but paired with superior antiplasmodial potency against resistant strains.

Apoptosis mechanism Caspase-3 activation PARP cleavage Leukemia

Validated Application Scenarios for Isosungucine Procurement Based on Differential Evidence


Antimalarial Lead Optimization: In Vivo-Active Scaffold for Chloroquine-Resistant Malaria

Isosungucine is the appropriate starting scaffold for medicinal chemistry programs targeting chloroquine‑resistant P. falciparum. Its 5‑fold higher potency against the W2 resistant strain vs. the FCA sensitive strain (IC₅₀ 0.27 µM vs. 1.32 µM) provides a validated resistance‑inverting phenotype [1]. The demonstrated 47% in vivo parasitemia suppression at 30 mg/kg and the 7–35‑fold selectivity over human cells establish a measurable baseline for SAR iteration [1][2]. Procurement of isosungucine is warranted for structure‑activity studies aiming to improve potency while maintaining or exceeding this in vivo efficacy baseline.

In Vivo Proof‑of‑Concept Studies: Only Synthetically Accessible Sungucine Analog Suitable for Multi‑Dose Animal Experiments

The published 8‑step total synthesis from (–)-strychnine [3] makes isosungucine the only sungucine‑type bisindole alkaloid that can be procured in quantities sufficient for multi‑dose murine efficacy studies. The more potent analog 18‑hydroxy‑isosungucine cannot be evaluated in vivo due to sub‑milligram isolation yields [1]. Procurement of synthetic isosungucine is the sole viable path for conducting pharmacokinetic, dose‑ranging, and combination therapy studies within this chemotype.

Safety Pharmacology of Dimeric Strychnos Alkaloids: A Glycine Receptor‑Profiled Reference Standard

The experimental demonstration that dimeric sungucine‑type alkaloids interact with the glycine receptor only at >1 µM with very poor efficacy [4] establishes isosungucine as a reference compound for safety pharmacology studies. Laboratories investigating CNS safety of Strychnos‑derived antimalarial leads can use isosungucine as a characterized negative control for strychnine‑like neurotoxicity, particularly when comparing monomeric vs. dimeric indole alkaloids.

Dual Antimalarial–Anticancer Chemical Probe: Caspase‑Dependent Apoptosis with Defined Mechanism

For academic screening centers evaluating dual antimalarial–anticancer chemical probes, isosungucine offers a mechanistically characterized option: it induces caspase‑3/PARP‑dependent apoptosis in HL‑60 leukemia cells [5] while maintaining antiplasmodial activity with a quantified selectivity window [1][2]. This dual profile, combined with synthetic accessibility, makes isosungucine suitable for mechanism‑of‑action studies comparing apoptotic pathways in parasitic vs. human cancer cells.

Quote Request

Request a Quote for Isosungucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.